

Structural Analysis of Auristatin E Derivatives: A Technical Guide

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-Auristatin E

Cat. No.: B12427514

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Auristatin E and its synthetic derivatives represent a class of exceptionally potent antimitotic agents, forming the cytotoxic payload in numerous antibody-drug conjugates (ADCs) that have revolutionized targeted cancer therapy.[1][2] Derived from the natural marine product dolastatin 10, these peptide-based compounds exhibit cytotoxicity at sub-nanomolar concentrations, making them too toxic for systemic administration as standalone agents.[1][3] However, when conjugated to a monoclonal antibody targeting a tumor-specific antigen, they can be delivered with high precision to cancer cells, maximizing efficacy while minimizing off-target toxicity.[1] This guide provides an in-depth examination of the structural features of key auristatin derivatives, their mechanism of action, structure-activity relationships, and the experimental protocols used for their analysis.

Core Structure and Key Derivatives

Auristatins are synthetic analogs of dolastatin 10.[3] The core structure is a pentapeptide, with two of the most clinically relevant derivatives being Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1]

- Monomethyl Auristatin E (MMAE): Comprises four amino acids—monomethylvaline (MeVal), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal norephedrine group.
 [4] MMAE is cell-permeable, which allows it to exert a "bystander effect," killing adjacent antigen-negative tumor cells after being released from the target cell.[1]
- Monomethyl Auristatin F (MMAF): Structurally similar to MMAE, but the C-terminal norephedrine is replaced by a phenylalanine (Phe) residue.[3][4] This substitution introduces







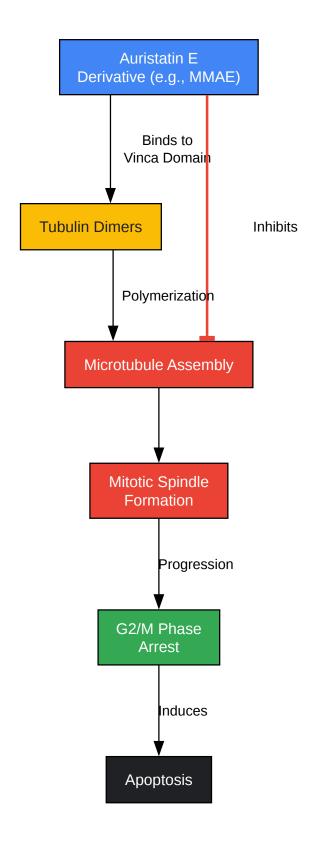
a charged carboxyl group at physiological pH, making MMAF less permeable to cell membranes and largely restricting its cytotoxic activity to the targeted cancer cell.[1][3]

The structure of these molecules is often discussed in terms of five subunits, P1 through P5, which provides a framework for structure-activity relationship (SAR) studies.[5] Modifications to the N-terminal (P1) and C-terminal (P5) subunits have been a primary focus of research to modulate activity and physicochemical properties.[5][6]

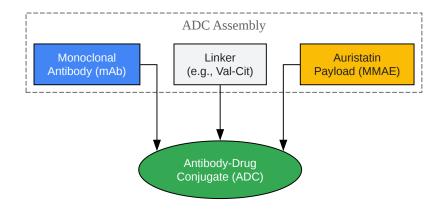
Mechanism of Action: Tubulin Inhibition

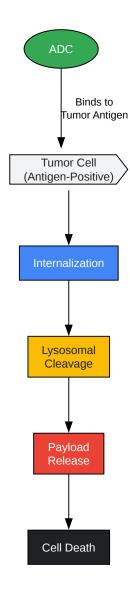
The primary mechanism of action for auristatin derivatives is the potent inhibition of tubulin polymerization.[1] By binding to tubulin dimers at the vinca domain, they disrupt the formation and dynamics of microtubules, which are critical for forming the mitotic spindle during cell division.[3][4] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][6]











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